REACTION_CXSMILES
|
[CH3:1][Si:2]([C:5]1[O:6][CH:7]=[C:8]([CH:10]=[O:11])[CH:9]=1)([CH3:4])[CH3:3].[BH4-].[Na+]>CO>[OH:11][CH2:10][C:8]1[CH:9]=[C:5]([Si:2]([CH3:4])([CH3:3])[CH3:1])[O:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=1OC=C(C1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=1OC=C(C1)C=O
|
Name
|
|
Quantity
|
424 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
most of the methanol was evaporated
|
Type
|
WASH
|
Details
|
washed (water)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give an oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromotography on silica using 30% ethyl ether/hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |